![molecular formula C26H34ClN5O2 B2523806 N1-(3-chloro-2-methylphenyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide CAS No. 921901-91-9](/img/structure/B2523806.png)
N1-(3-chloro-2-methylphenyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide
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Description
N1-(3-chloro-2-methylphenyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C26H34ClN5O2 and its molecular weight is 484.04. The purity is usually 95%.
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Scientific Research Applications
ABCB1 Inhibitors
The design and synthesis of small ABCB1 inhibitors involve similar chemical moieties, such as N-4-methylpiperazine, highlighting their role in inhibiting ABCB1 activity. This can be important for overcoming drug resistance in cancer chemotherapy by inhibiting the efflux pump mechanism of cancer cells (Colabufo et al., 2008).
Antimicrobial Agents
Compounds with structures incorporating 4-methylpiperazine and tetrahydroquinoline derivatives have been synthesized and evaluated for their antimicrobial activities. Such studies can provide insights into developing new antimicrobial agents that could be effective against resistant bacterial strains (Desai et al., 2007).
Corrosion Inhibitors
Research involving 8-hydroxyquinoline analogs with structural similarities to the compound of interest shows potential in corrosion inhibition, which is crucial for protecting metals in industrial applications. The study demonstrates the correlation between molecular structures and their inhibitory activity, highlighting the importance of chemical design in developing effective corrosion inhibitors (About et al., 2020).
Orexin Receptor Antagonists
The exploration of compounds that can act as orexin receptor antagonists, similar in function if not in structure to the query compound, indicates potential applications in treating sleep disorders and stress-related conditions. Such research underlines the therapeutic possibilities of targeting specific receptors in the brain for pharmaceutical intervention (Dugovic et al., 2009).
DNA Methyltransferase 3A Inhibitors
Chemical modifications on certain inhibitors like BIX-01294, though not directly related to the compound , show the potential for selective inhibition of DNA methyltransferase 3A. This is significant for understanding gene expression regulation and developing therapies for diseases like cancer where DNA methylation plays a critical role (Rotili et al., 2014).
properties
IUPAC Name |
N'-(3-chloro-2-methylphenyl)-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34ClN5O2/c1-18-21(27)7-4-8-22(18)29-26(34)25(33)28-17-24(32-14-12-30(2)13-15-32)20-9-10-23-19(16-20)6-5-11-31(23)3/h4,7-10,16,24H,5-6,11-15,17H2,1-3H3,(H,28,33)(H,29,34) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WECRMHDYFPTFCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(CCC3)C)N4CCN(CC4)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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